2,3-Dimethyl-5-sulfamoylbenzoic acid

Übersicht

Beschreibung

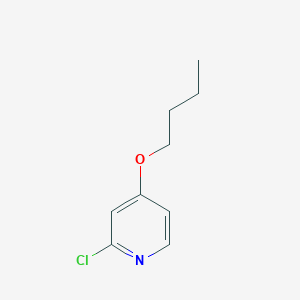

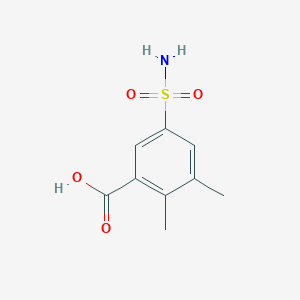

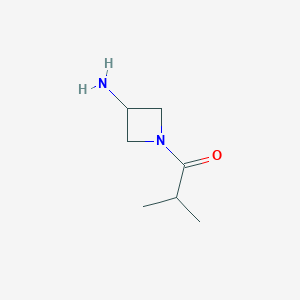

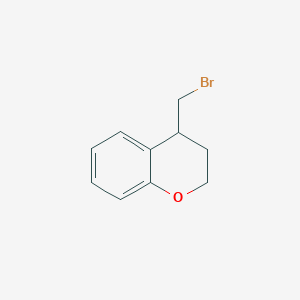

2,3-Dimethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4S/c1-5-3-7 (15 (10,13)14)4-8 (6 (5)2)9 (11)12/h3-4H,1-2H3, (H,11,12) (H2,10,13,14) . This indicates the presence of a benzoic acid group with two methyl groups at positions 2 and 3, and a sulfamoyl group at position 5.Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.402±0.06 g/cm3, and its boiling point is predicted to be 478.6±55.0 °C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

Compounds with sulfamoyl groups and complex benzoic acid derivatives are often studied for their antimicrobial and antioxidant properties. For example, usnic acid and compounds tested for antioxidant activity, like those involved in the ABTS/PP Decolorization Assay, show potential in various fields including pharmacology and materials science. These properties make them candidates for the development of new drugs, preservatives, and materials with improved durability and resistance to degradation (Araújo et al., 2015); (Ilyasov et al., 2020).

Environmental Remediation

Sulfonamide compounds, including those with structures similar to 2,3-Dimethyl-5-sulfamoylbenzoic acid, are significant in environmental science for their role in remediation efforts. These compounds can be used in processes aimed at removing pollutants from water and soil, exploiting their ability to interact with various contaminants either by adsorption or by participating in chemical reactions that neutralize harmful substances (Gulcin & Taslimi, 2018).

Analytical Chemistry

In analytical chemistry, derivatives of benzoic acid and sulfonamides play crucial roles as standards or reagents in assays designed to measure the presence or concentration of various analytes in samples. Their specific interactions and reactions with other chemicals can be harnessed to develop sensitive, selective, and accurate analytical methods (Munteanu & Apetrei, 2021).

Drug Development and Pharmacology

In pharmacology, the synthesis of pharmaceutical compounds often involves intermediates or final products that contain parts of the molecular structure similar to this compound. These compounds can serve various functions, including acting as enzyme inhibitors, receptor agonists or antagonists, and in drug formulation to improve pharmacokinetics or efficacy (Saini et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 2,3-Dimethyl-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . This activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Mode of Action

This compound interacts with its target, the M1 subunit of RNR, through strong hydrogen bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .

Biochemical Pathways

The compound affects the biochemical pathway of de novo synthesis of deoxynucleotide triphosphates (dNTPs). By inhibiting the M1 subunit of RNR, the compound reduces the production of dNTPs, which are essential for DNA replication and repair .

Pharmacokinetics

In silico ADMET evaluations of this compound showed favorable pharmacological and toxicity profiles with excellent solubility scores of at least -3.0 log S . This suggests that the compound has good bioavailability.

Result of Action

The inhibition of the M1 subunit of RNR by this compound leads to a decrease in the production of dNTPs. This can disrupt DNA replication and repair, potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3-dimethyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZNHSPYPVAMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)

![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)